REACTION_CXSMILES
|
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(O)C.N>[Ni]>[C:2]1([CH2:1][NH2:10])[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C#N)C=C1)#N
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(C)O.N
|
Name
|
catalyst
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged to a 300 cc stainless steel pressure reactor
|
Type
|
CUSTOM
|
Details
|
After a nitrogen purge
|
Type
|
ADDITION
|
Details
|
the vessel was charged to a pressure of 500 to 1000 psi with hydrogen
|
Type
|
CUSTOM
|
Details
|
had been obtained (typically 20-30 min)
|
Duration
|
25 (± 5) min
|
Type
|
CUSTOM
|
Details
|
After the desired reaction interval
|
Type
|
TEMPERATURE
|
Details
|
the contents were cooled
|
Type
|
ALIQUOT
|
Details
|
sampled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CN)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |